1-(2-(6-(Phenylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Description

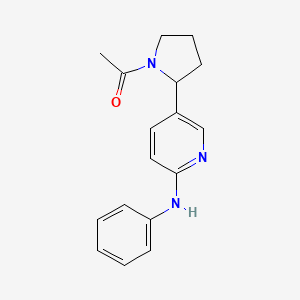

1-(2-(6-(Phenylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a pyridine-derived compound featuring a pyrrolidine ring fused to a pyridine scaffold, with a phenylamino substituent at the 6-position of the pyridine and an acetyl group at the pyrrolidine nitrogen. This structural motif is characteristic of intermediates used in medicinal chemistry, particularly in the synthesis of kinase inhibitors or receptor-targeting molecules.

The pyrrolidine ring contributes to conformational rigidity, which may improve selectivity in molecular recognition processes.

Properties

Molecular Formula |

C17H19N3O |

|---|---|

Molecular Weight |

281.35 g/mol |

IUPAC Name |

1-[2-(6-anilinopyridin-3-yl)pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C17H19N3O/c1-13(21)20-11-5-8-16(20)14-9-10-17(18-12-14)19-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16H,5,8,11H2,1H3,(H,18,19) |

InChI Key |

VHUGBFNKVPUDHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCC1C2=CN=C(C=C2)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(6-(Phenylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the pyridine and phenylamino groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(6-(Phenylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2-(6-(Phenylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific proteins or enzymes.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(6-(Phenylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

*Estimated based on structural similarity to compounds.

Key Observations:

- These substitutions influence solubility and metabolic stability . Diethylamino () and dimethylamino analogs prioritize lipophilicity over hydrogen-bonding capacity, which may alter blood-brain barrier permeability compared to the phenylamino variant .

- Molecular Weight and Complexity: The target compound’s estimated molecular weight (~282.36) exceeds simpler analogs (e.g., 208.23 in ), reflecting the phenylamino group’s contribution. Higher molecular weight may impact bioavailability but enhance target affinity .

Biological Activity

1-(2-(6-(Phenylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone, also known as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that integrates both pyridine and pyrrolidine moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and other relevant pharmacological effects.

Chemical Structure

The chemical formula for this compound is . Its structural characteristics include:

- A pyridine ring which contributes to its interaction with biological targets.

- A pyrrolidine moiety that enhances its binding properties.

The compound's structure can be represented as follows:

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Escherichia coli |

The minimum inhibitory concentration (MIC) values indicate that this compound is comparable to established antibiotics, suggesting its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, this compound has displayed antifungal activity. It has been tested against various fungal strains, with promising results indicating its potential utility in treating fungal infections.

| Compound | MIC (μg/mL) | Fungal Strain |

|---|---|---|

| This compound | 0.0048 - 0.039 | Candida albicans |

These findings highlight the dual action of this compound against both bacterial and fungal pathogens, making it a candidate for further development in antimicrobial therapies .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.

- Interference with Protein Synthesis : The compound may inhibit ribosomal function in bacteria, preventing protein synthesis essential for growth and replication.

- Fungal Cell Membrane Disruption : Its interaction with fungal cell membranes could lead to increased permeability and eventual cell death.

Case Studies

Several case studies have explored the efficacy of pyrrolidine derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a similar pyrrolidine derivative demonstrated a significant reduction in bacterial load in patients with chronic bacterial infections.

- Case Study 2 : In vitro studies showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, a common cause of persistent infections.

These studies reinforce the potential clinical applications of this compound as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.